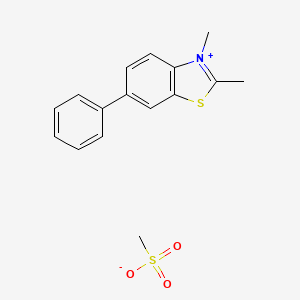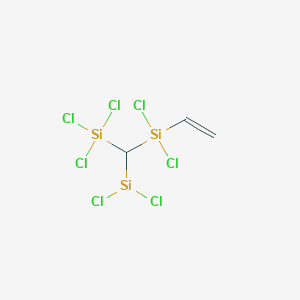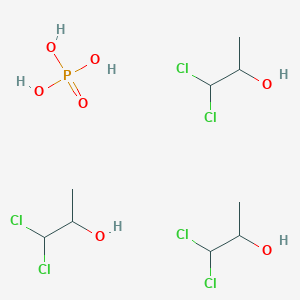![molecular formula C14H24N4O B12541704 N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea CAS No. 142031-48-9](/img/structure/B12541704.png)
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes an amino group, a methyl group, and a butyl urea moiety. Its chemical properties make it a valuable substance for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea typically involves the reaction of 4-amino-3-methylphenyl ethylamine with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the following steps:
Preparation of 4-amino-3-methylphenyl ethylamine: This intermediate is synthesized through the reduction of 4-nitro-3-methylphenyl ethylamine using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Reaction with butyl isocyanate: The prepared 4-amino-3-methylphenyl ethylamine is then reacted with butyl isocyanate under an inert atmosphere to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces production costs.
化学反応の分析
Types of Reactions
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
科学的研究の応用
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- N-{2-[(4-Amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide
- N-(3-Amino-4-methylphenyl)benzamide
Uniqueness
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it has a butyl urea moiety that enhances its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
142031-48-9 |
|---|---|
分子式 |
C14H24N4O |
分子量 |
264.37 g/mol |
IUPAC名 |
3-[2-(4-amino-3-methylphenyl)ethylamino]butylurea |
InChI |
InChI=1S/C14H24N4O/c1-10-9-12(3-4-13(10)15)6-8-17-11(2)5-7-18-14(16)19/h3-4,9,11,17H,5-8,15H2,1-2H3,(H3,16,18,19) |
InChIキー |
VKXPAPRUQQKQPA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CCNC(C)CCNC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
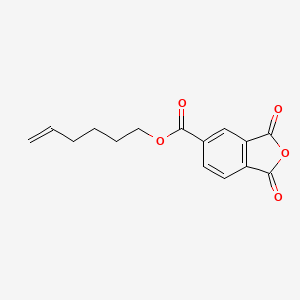
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
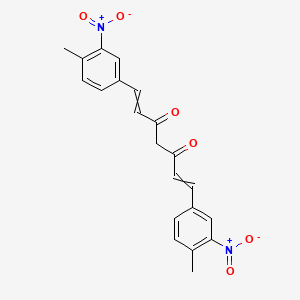
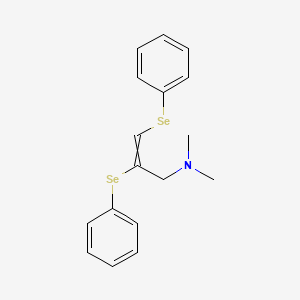
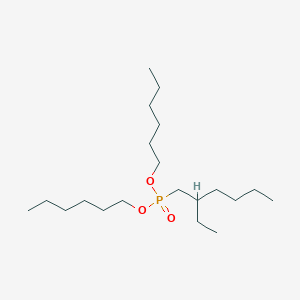
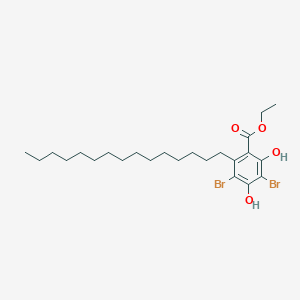
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
